1,2,3,4,5-Pentamethoxy-6-nitrosobenzene
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Overview
Description
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is an organic compound characterized by the presence of five methoxy groups and a nitroso group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene can be synthesized through several methods. One common approach involves the direct nitrosation of 1,2,3,4,5-pentamethoxybenzene using nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions . The reaction typically requires an acidic medium and is carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3,4,5-pentamethoxy-6-nitrobenzene.
Reduction: Formation of 1,2,3,4,5-pentamethoxy-6-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antibacterial and radical scavenging properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentamethoxy-6-nitrosobenzene involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s methoxy groups can influence its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethoxybenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentamethoxy-6-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
1,2,3,4,5-Pentamethoxy-6-aminobenzene: Contains an amino group, which significantly alters its chemical and biological properties.
Uniqueness
1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
84802-28-8 |
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Molecular Formula |
C11H15NO6 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethoxy-6-nitrosobenzene |
InChI |
InChI=1S/C11H15NO6/c1-14-7-6(12-13)8(15-2)10(17-4)11(18-5)9(7)16-3/h1-5H3 |
InChI Key |
GWLNBNLWUNLQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)OC)OC)OC)N=O |
Origin of Product |
United States |
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